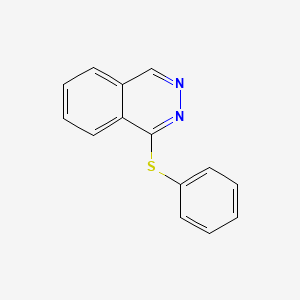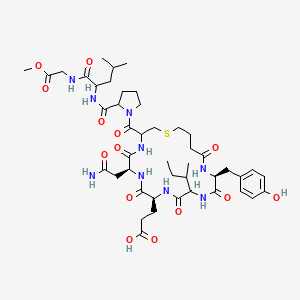
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the butyric acid derivative: This step involves the reaction of butyric acid with appropriate reagents to form the butyric acid derivative.
Glutamic acid modification: L-glutamic acid is modified through a series of reactions to introduce the necessary functional groups.
Coupling reaction: The butyric acid derivative and modified L-glutamic acid are coupled under specific conditions to form the intermediate compound.
Carbaoxytocin formation: The intermediate compound undergoes further reactions to form the carbaoxytocin structure.
Methyl esterification: The final step involves the esterification of the carbaoxytocin compound to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating physiological responses.
Mechanism of Action
The mechanism of action of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological responses .
Comparison with Similar Compounds
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester can be compared with other similar compounds, such as:
1-Butyric-4-L-glutamic-1-carbaoxytocin: This compound lacks the methyl ester group, which may affect its reactivity and biological activity.
1-Butyric-4-L-glutamic-1-carbaoxytocin, ethyl ester: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
1-Butyric-4-L-glutamic-1-carbaoxytocin, propyl ester: The propyl ester variant may exhibit different physical and chemical properties.
Properties
CAS No. |
72289-65-7 |
|---|---|
Molecular Formula |
C45H67N9O14S |
Molecular Weight |
990.1 g/mol |
IUPAC Name |
3-[(6S,9S,15S)-6-(2-amino-2-oxoethyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-3-[2-[[1-[(2-methoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicos-9-yl]propanoic acid |
InChI |
InChI=1S/C45H67N9O14S/c1-6-25(4)38-44(66)49-28(15-16-36(58)59)40(62)50-31(21-34(46)56)41(63)52-32(23-69-18-8-10-35(57)48-30(42(64)53-38)20-26-11-13-27(55)14-12-26)45(67)54-17-7-9-33(54)43(65)51-29(19-24(2)3)39(61)47-22-37(60)68-5/h11-14,24-25,28-33,38,55H,6-10,15-23H2,1-5H3,(H2,46,56)(H,47,61)(H,48,57)(H,49,66)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t25?,28-,29?,30-,31-,32?,33?,38?/m0/s1 |
InChI Key |
OKLMRBXDOZALFZ-TWJTVISESA-N |
Isomeric SMILES |
CCC(C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


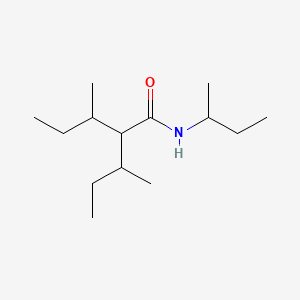


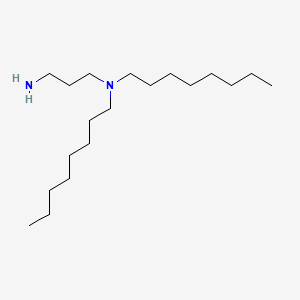
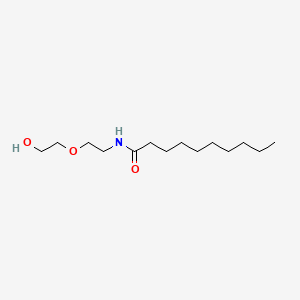


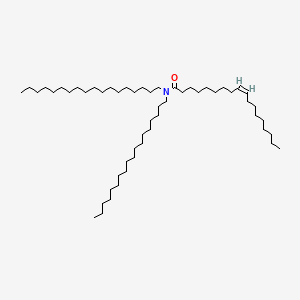
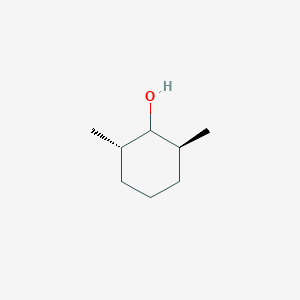
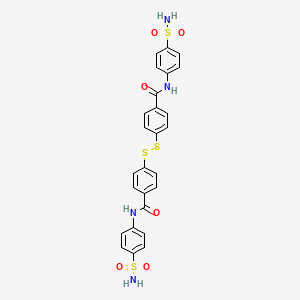
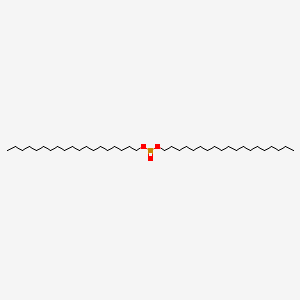

![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
